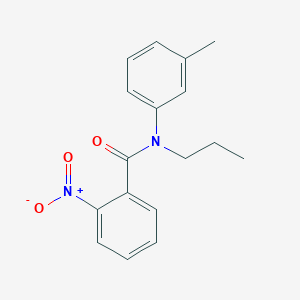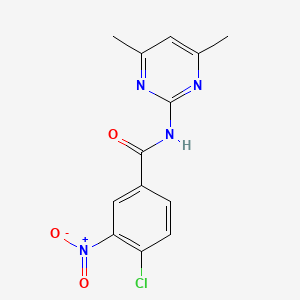
2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl acetate typically involves the O-acylation of 7-hydroxy-2H-chromen-2-one with phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of about 1-2 hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-oxo-4-phenyl-2H-chromen-7-yl acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. Chromenone derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anticancer and antiviral activities .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl acetate involves its interaction with various molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase or interact with cellular pathways involved in oxidative stress. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- Isopropyl (2-oxo-4-phenyl-2H-chromen-7-yloxy)acetate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yloxy)(phenyl)acetate
Uniqueness
Compared to similar compounds, 2-oxo-4-phenyl-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its acetate group provides a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
16299-27-7 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
(2-oxo-4-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-13-7-8-14-15(12-5-3-2-4-6-12)10-17(19)21-16(14)9-13/h2-10H,1H3 |
Clave InChI |
HLTWQCBRAPCNSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B11014680.png)
![1-cyclopentyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11014694.png)
![(2S)-{[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11014695.png)
![2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B11014698.png)


![ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B11014718.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11014723.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11014725.png)

![Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B11014734.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dichloroethanone](/img/structure/B11014737.png)
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11014748.png)
![1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11014752.png)
